
2-(Trimethoxymethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trimethoxymethyl)pyridine is a chemical compound with the molecular formula C9H13NO3. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. Pyridine and its derivatives are significant in various fields due to their presence in many active pharmaceuticals, natural products, and functional materials .
Méthodes De Préparation
The synthesis of 2-(Trimethoxymethyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of pyridine with trimethyl orthoformate in the presence of an acid catalyst. This reaction proceeds under mild conditions and yields the desired product with high efficiency .
Industrial production methods for this compound typically involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes . For example, a continuous flow system using a stainless steel column packed with a catalyst can be employed to produce this compound in high yields .
Analyse Des Réactions Chimiques
2-(Trimethoxymethyl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethoxymethyl group is replaced by other functional groups.
Applications De Recherche Scientifique
2-(Trimethoxymethyl)pyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Trimethoxymethyl)pyridine involves its interaction with specific molecular targets and pathways. In biological systems, pyridine derivatives are known to interact with enzymes and receptors, modulating their activity. For example, they can inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .
The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with target molecules. These interactions can alter the conformation and activity of the target, leading to the desired biological response .
Comparaison Avec Des Composés Similaires
2-(Trimethoxymethyl)pyridine can be compared with other pyridine derivatives such as 2-methylpyridine and 2-ethylpyridine. While these compounds share a similar pyridine core, their unique substituents confer different chemical and biological properties .
2-Methylpyridine: This compound is used in the synthesis of pharmaceuticals and agrochemicals.
2-Ethylpyridine: Similar to 2-methylpyridine, this compound has an ethyl group at the 2-position.
The uniqueness of this compound lies in its trimethoxymethyl group, which provides distinct reactivity and potential for functionalization compared to other pyridine derivatives .
Propriétés
Formule moléculaire |
C9H13NO3 |
|---|---|
Poids moléculaire |
183.20 g/mol |
Nom IUPAC |
2-(trimethoxymethyl)pyridine |
InChI |
InChI=1S/C9H13NO3/c1-11-9(12-2,13-3)8-6-4-5-7-10-8/h4-7H,1-3H3 |
Clé InChI |
LHXCZDUJNKPUPV-UHFFFAOYSA-N |
SMILES canonique |
COC(C1=CC=CC=N1)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1-dimethyl-3-propylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethyl-3-propylbenzo[e]indole;iodide](/img/structure/B13137882.png)
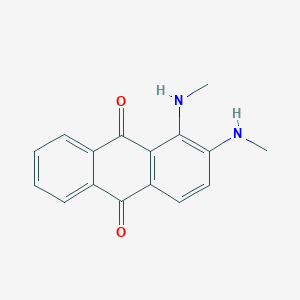
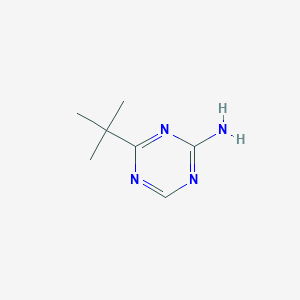
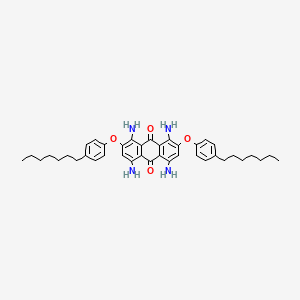
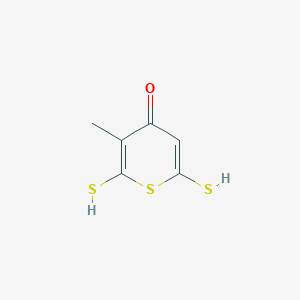
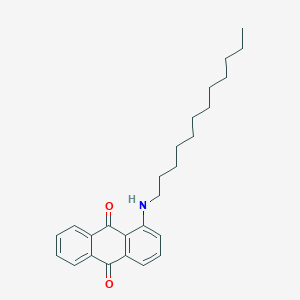

![4-Hydroxy-3-(3'-hydroxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13137919.png)
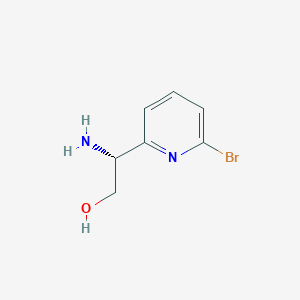
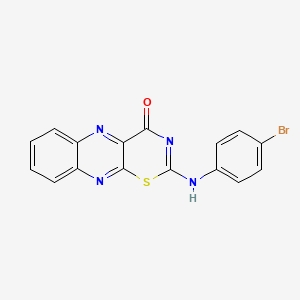

![L-Phenylalanine,N-[(1,1-dimethylethoxy)carbonyl]-,anhydridewith2-methylpropylhydrogencarbonate](/img/structure/B13137949.png)
![7-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13137958.png)

